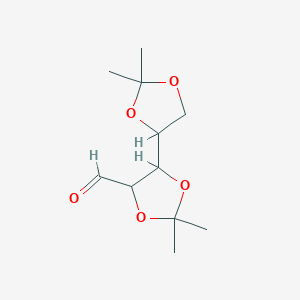
Vfgwjiqtafpnqz-uhfffaoysa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Vfgwjiqtafpnqz-uhfffaoysa-” is a unique chemical entity identified by its InChIKey. This identifier is used to provide a standard way to encode molecular information and facilitate the search for such compounds in databases. The specific structure and properties of this compound are not widely documented, making it a subject of interest for further research and exploration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation methods for “Vfgwjiqtafpnqz-uhfffaoysa-” are not explicitly detailed in the available literature. general synthetic routes for complex organic compounds typically involve multi-step processes that may include:
Formation of key intermediates: This could involve reactions such as alkylation, acylation, or cyclization.
Purification steps: Techniques like recrystallization, chromatography, or distillation are often employed to isolate the desired product.
Final assembly: The final steps might involve coupling reactions, deprotection, or other modifications to achieve the target compound.
Industrial Production Methods
Industrial production methods for such compounds usually scale up the laboratory procedures, incorporating more robust and efficient techniques. This might include:
Continuous flow reactors: To enhance reaction efficiency and safety.
Automated purification systems: For consistent and high-purity product output.
Advanced analytical tools: To monitor the reaction progress and product quality in real-time.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “Vfgwjiqtafpnqz-uhfffaoysa-” may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Addition: Atoms or groups are added to a double or triple bond.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium on carbon or platinum oxide.
Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction requirements.
Major Products
The major products formed from these reactions would depend on the specific functional groups present in “Vfgwjiqtafpnqz-uhfffaoysa-” and the reaction conditions employed. Detailed structural analysis would be required to predict these products accurately.
Applications De Recherche Scientifique
The compound “Vfgwjiqtafpnqz-uhfffaoysa-” could have a wide range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals, materials science, or as a catalyst in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “Vfgwjiqtafpnqz-uhfffaoysa-” might include those with related structural features or functional groups. Examples could be:
Triethylene glycol: Known for its use in various industrial applications.
N,N-Dimethylacrylamide: Used in polymer synthesis and biomedical applications.
Uniqueness
The uniqueness of “Vfgwjiqtafpnqz-uhfffaoysa-” would be highlighted by its specific structural attributes and the particular reactions it undergoes. Its distinct InChIKey ensures that it can be uniquely identified and differentiated from other compounds.
Propriétés
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWJIQTAFPNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)

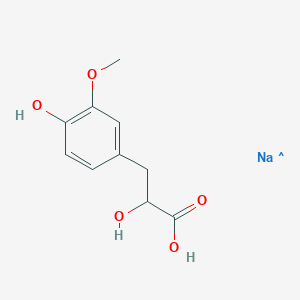
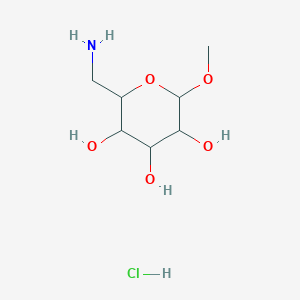

![calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
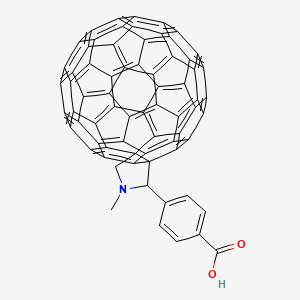
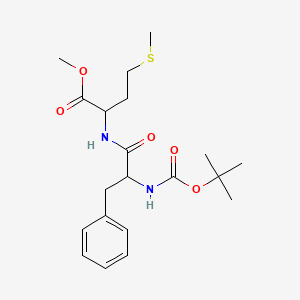

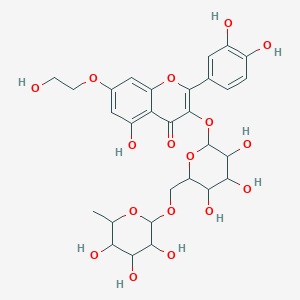
![4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B12321821.png)
